molecular formula C12H18FN B2890914 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine CAS No. 1542737-60-9

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine

Cat. No.: B2890914
CAS No.: 1542737-60-9
M. Wt: 195.281
InChI Key: YBEDBFAFOCEVIE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-amine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 2,3-dimethylbutan-1-amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and receptor interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds with industrial significance.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to specific receptors in the body, such as adrenergic receptors, influencing their activity.

    Pathway Modulation: It modulates signaling pathways involved in neurotransmission, leading to changes in cellular responses.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluoromethamphetamine: Another substituted amphetamine with similar properties.

    4-Fluorophenyl-1H-pyrazole: A compound with a fluorophenyl group, used in various biological studies.

Uniqueness

3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group and dimethylbutan-1-amine backbone make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEDBFAFOCEVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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